molecular formula C11H21NO B1480406 2-Cyclopentyl-3,3-dimethylmorpholine CAS No. 2090650-46-5

2-Cyclopentyl-3,3-dimethylmorpholine

Cat. No.: B1480406
CAS No.: 2090650-46-5
M. Wt: 183.29 g/mol
InChI Key: AYPAQRRAIHNSEM-UHFFFAOYSA-N
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Description

Cyclopentyl is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes, like cyclopentyl, only contain carbon-hydrogen bonds and carbon-carbon single bonds . Dimethylmorpholine is a type of morpholine, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “2-Cyclopentyl-3,3-dimethylmorpholine” are not available, cycloalkanes can be synthesized through various methods . For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . As for dimethylmorpholine, it has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters .

Scientific Research Applications

Catalysis and Chemical Reactions

A study by Goj and Widenhoefer (2001) explored the catalysis of dimethyl diallylmalonate using a palladium complex, leading to the formation of cyclopentenes. This research provides insights into the mechanistic aspects of cycloisomerization, a process significant in synthetic chemistry.

Stereochemistry and Cycloadditions

The stereochemistry of Diels-Alder reactions involving dimethylmorpholino derivatives was studied by Enders et al. (1994). This work contributes to the understanding of stereocontrolled synthesis in organic chemistry.

Synthesis and Crystallography

Mawad et al. (2010) detailed the synthesis and crystallography of dimethylmorpholine diones and their derivatives, as outlined in their research Mawad et al. (2010). This study aids in expanding knowledge in the field of organic synthesis and crystallography.

NMR Spectroscopy in Organic Chemistry

Dimitrov et al. (1992) investigated the role of an asymmetrical center in the 19F-NMR spectra of F-cyclohexyl ethers and aminoethers, including dimethylmorpholine derivatives. Their findings, presented in Dimitrov et al. (1992), contribute to a better understanding of NMR spectroscopy in organic compounds.

Synthesis of Cyclopropene Derivatives

Franck-Neumann et al. (1989) explored the synthesis of cyclopropene derivatives, including those with morpholine components, as described in Franck-Neumann et al. (1989). This research is significant in the field of synthetic organic chemistry.

Synthesis of Bromophenol Derivatives

Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moiety, including those containing dimethylmorpholine, as detailed in Boztaş et al. (2019). This study contributes to the field of medicinal chemistry and organic synthesis.

Application in Solar Cells

Wu et al. (2009) investigated the use of carbon dots derived from cyanine dye and polyethylene glycol for improving photoelectric conversion in dye-sensitized solar cells, incorporating dimethylmorpholine derivatives. The study Wu et al. (2009) provides insights into the application of these compounds in renewable energy.

Anticancer Agent Synthesis

Huang et al. (2018) synthesized organometallic gold(III) complexes resembling tetrahydroisoquinoline, containing dimethylmorpholine derivatives, for potential use as anticancer agents. Their research, as outlined in Huang et al. (2018), contributes to the development of new cancer treatments.

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 2-Cyclopentyl-3,3-dimethylmorpholine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes It can influence metabolic flux, leading to changes in the levels of specific metabolites For example, it may interact with enzymes involved in the synthesis or degradation of certain molecules, thereby altering their concentrations within the cell

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways .

Properties

IUPAC Name

2-cyclopentyl-3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2)10(13-8-7-12-11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPAQRRAIHNSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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